molecular formula C12H15NO B14654540 6-Methoxy-2,2-dimethyl-1,2-dihydroquinoline CAS No. 41549-16-0

6-Methoxy-2,2-dimethyl-1,2-dihydroquinoline

Katalognummer: B14654540
CAS-Nummer: 41549-16-0
Molekulargewicht: 189.25 g/mol
InChI-Schlüssel: ZWMBMYIBHJCWTR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Methoxy-2,2-dimethyl-1,2-dihydroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-2,2-dimethyl-1,2-dihydroquinoline typically involves the cyclization of N-alkynylaniline derivatives. One common method is the thermal cyclization of N-alkynylaniline in the presence of a copper catalyst. This reaction proceeds under reflux conditions in toluene, yielding the desired dihydroquinoline derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve column chromatography to separate the desired product from by-products .

Analyse Chemischer Reaktionen

Types of Reactions

6-Methoxy-2,2-dimethyl-1,2-dihydroquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2,4-dione derivatives, while substitution reactions can produce various functionalized quinoline derivatives .

Wissenschaftliche Forschungsanwendungen

6-Methoxy-2,2-dimethyl-1,2-dihydroquinoline has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6-Methoxy-2,2-dimethyl-1,2-dihydroquinoline involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and leading to biological effects. For example, quinoline derivatives are known to inhibit enzymes involved in DNA replication and repair, making them potential anticancer agents .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-Methoxy-2,2-dimethyl-1,2-dihydroquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group at the 6-position can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development .

Eigenschaften

CAS-Nummer

41549-16-0

Molekularformel

C12H15NO

Molekulargewicht

189.25 g/mol

IUPAC-Name

6-methoxy-2,2-dimethyl-1H-quinoline

InChI

InChI=1S/C12H15NO/c1-12(2)7-6-9-8-10(14-3)4-5-11(9)13-12/h4-8,13H,1-3H3

InChI-Schlüssel

ZWMBMYIBHJCWTR-UHFFFAOYSA-N

Kanonische SMILES

CC1(C=CC2=C(N1)C=CC(=C2)OC)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.